

# The Structure and Function of the 5'-5' Triphosphate Bridge

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Compound of Interest		
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The 5'-5' triphosphate bridge is a cornerstone of the mRNA cap structure, playing a pivotal role in the lifecycle of an mRNA molecule.[1][2][3] It consists of a chain of three phosphate groups connecting the 5' carbon of the m7G to the 5' carbon of the initial nucleotide of the RNA sequence.[1] This linkage is essential for several biological processes:

- Translation Initiation: The triphosphate bridge is integral to the recognition of the cap structure by the eukaryotic translation initiation factor 4E (eIF4E).[4][5][6] This interaction is a critical rate-limiting step in cap-dependent translation, facilitating the recruitment of the ribosomal machinery to the mRNA.[7][8][9]
- Protection from Exonucleolytic Degradation: The 5'-5' linkage effectively blocks the mRNA from degradation by 5' exonucleases, thereby increasing its stability and half-life within the cytoplasm.[10][11]
- Nuclear Export: The cap structure, including the triphosphate bridge, is recognized by the cap-binding complex (CBC), which facilitates the transport of the mRNA from the nucleus to the cytoplasm.[10]

## Modifications of the Triphosphate Bridge in Cap Analogs

To enhance the therapeutic potential of synthetic mRNA, various chemical modifications have been introduced into the triphosphate bridge of cap analogs. These modifications aim to



increase mRNA stability, enhance translational efficiency, and ensure the correct orientation of the cap analog during in vitro transcription.

### **Phosphorothioate Modifications**

Replacing a non-bridging oxygen atom with a sulfur atom in the phosphate backbone creates a phosphorothioate linkage. This modification can be introduced at the  $\alpha$ ,  $\beta$ , or  $\gamma$  position of the triphosphate bridge.

- Increased Stability: Phosphorothioate modifications, particularly at the β-position, have been shown to confer resistance to decapping enzymes like Dcp2, leading to an increased mRNA half-life.[1][12][13]
- Enhanced eIF4E Binding: Certain phosphorothioate diastereomers can increase the binding
  affinity of the cap analog to eIF4E, potentially leading to higher translation efficiency.[1][13]
  For instance, the D1 isomer of the β-substituted analog m7GppSpG exhibits a more than
  fourfold higher association constant for eIF4E compared to its unmodified counterpart.[1]

### **Methylene Modifications**

The introduction of a methylene group (CH2) in place of an oxygen atom between the phosphate groups results in a phosphonate-containing bridge.

• Resistance to Decapping: Methylene substitution between the β and γ phosphates renders the cap analog resistant to the scavenger decapping enzyme DcpS.[2][12] This modification enhances the stability of the resulting mRNA.[12]

## **Anti-Reverse Cap Analogs (ARCAs)**

A significant challenge in the co-transcriptional capping of in vitro transcribed (IVT) mRNA is the potential for the cap analog to be incorporated in the reverse orientation.[12][14] To overcome this, Anti-Reverse Cap Analogs (ARCAs) were developed.

ARCAs typically have a modification, such as a methyl or deoxy group, at the 3'-OH of the m7G moiety.[12][15][16] This modification prevents the RNA polymerase from initiating transcription from the m7G side, ensuring that the cap analog is incorporated only in the correct, functional



orientation.[15][16] This leads to a higher proportion of translationally active mRNA and an overall increase in protein expression.[12][16][17]

## Data Presentation: Quantitative Analysis of Cap Analogs

The following tables summarize key quantitative data related to the performance of various cap analogs.

Table 1: Binding Affinities of Cap Analogs to eIF4E

Cap Analog	Modification	Association Constant (K_AS) (x 10^5 M^-1)	Reference
m7GpppG	Unmodified	3.2 ± 0.2	[1]
m7GppSpG (D1)	β-phosphorothioate	13.5 ± 0.9	[1]
m7GppSpG (D2)	β-phosphorothioate	4.1 ± 0.3	[1]
m7GpppSG (D1)	α-phosphorothioate	5.4 ± 0.4	[1]
m7GpppSG (D2)	α-phosphorothioate	3.8 ± 0.3	[1]
m2(7,3'-O)GpppG	3'-O-methyl (ARCA)	Not specified	[12]
m2(7,2'-O)GpppG	2'-O-methyl (ARCA)	Not specified	[18]

Table 2: Translational Efficiency of mRNAs Capped with Different Analogs



Cap Analog	System	Relative Translational Efficiency (compared to m7GpppG)	Reference
m2(7,3'-O)GpppG (ARCA)	Rabbit Reticulocyte Lysate	2.3 - 2.6 fold higher	[16]
m2(7,2'-O)GpppG (ARCA)	In vitro and in vivo systems	1.1 - 2.6 fold higher	[12]
β-S-ARCA	Cultured cells	Improved	[14]
CleanCap® AG	In vitro transcription	High efficiency (>94%)	[19]

# **Experimental Protocols**In Vitro Transcription and Co-transcriptional Capping

This protocol describes the synthesis of capped mRNA using bacteriophage RNA polymerase and a cap analog.

#### Materials:

- Linearized DNA template with a T7, T3, or SP6 promoter
- Bacteriophage RNA Polymerase (T7, T3, or SP6)
- Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
- Cap analog (e.g., m7GpppG, ARCA, CleanCap®)
- Transcription buffer
- RNase inhibitor

#### Procedure:



- Assemble the transcription reaction at room temperature by adding the following components in order: transcription buffer, NTPs, cap analog (typically at a 4:1 ratio to GTP for standard analogs), DNA template, and RNase inhibitor.[20]
- Initiate the reaction by adding the RNA polymerase.
- Incubate the reaction at 37°C for 2 hours.
- (Optional) Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
- Purify the mRNA using a suitable method, such as lithium chloride precipitation or spin column chromatography.

## **Post-Transcriptional Enzymatic Capping**

This method involves the enzymatic addition of a cap structure to an already transcribed RNA molecule.

#### Materials:

- Uncapped in vitro transcribed RNA with a 5'-triphosphate end
- Vaccinia Capping Enzyme
- S-adenosylmethionine (SAM)
- GTP
- Capping buffer
- RNase inhibitor

#### Procedure:

- Combine the uncapped RNA, capping buffer, GTP, SAM, and RNase inhibitor.[10][21][22]
- Add the Vaccinia Capping Enzyme to the reaction mixture.



- Incubate at 37°C for 1 hour.[22]
- To generate a cap-1 structure, add mRNA Cap 2'-O-Methyltransferase and continue incubation.[10][21]
- Purify the capped mRNA.

### **Analysis of Capping Efficiency by LC-MS**

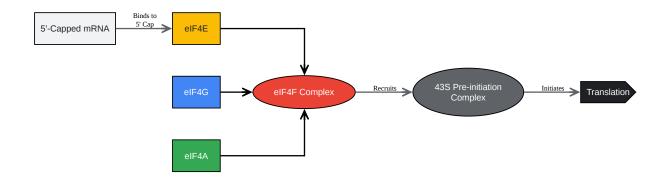
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for characterizing the 5' end of mRNA and determining capping efficiency.[23][24]

#### Procedure:

- RNA Digestion: The full-length mRNA is too large for direct MS analysis. Therefore, the 5' end is specifically cleaved using either RNase H with a complementary DNA probe or a deoxyribozyme.[23][24] This generates a smaller oligonucleotide containing the cap structure.
- LC Separation: The resulting oligonucleotide mixture is separated using ion-pair reversedphase liquid chromatography (IP-RP-LC).
- MS/MS Analysis: The separated fragments are analyzed by high-resolution mass spectrometry (HRAM-MS/MS) to identify and quantify the capped and uncapped species based on their mass-to-charge ratio and fragmentation patterns.[23][24]

# Visualization of Key Pathways and Workflows Cap-Dependent Translation Initiation Pathway



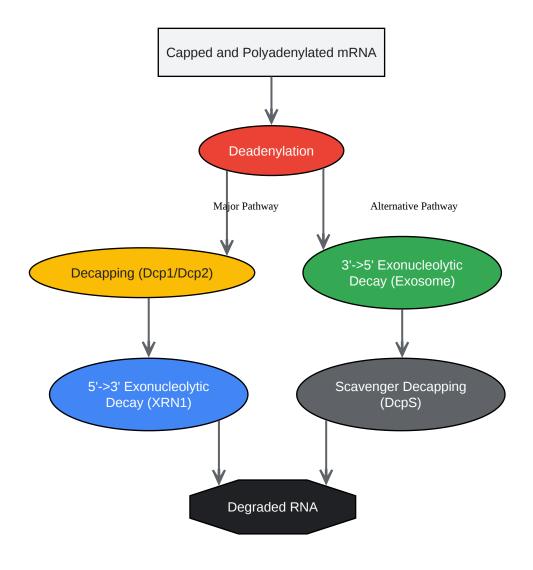


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Caption: The cap-dependent translation initiation pathway.

## mRNA Decay Pathways



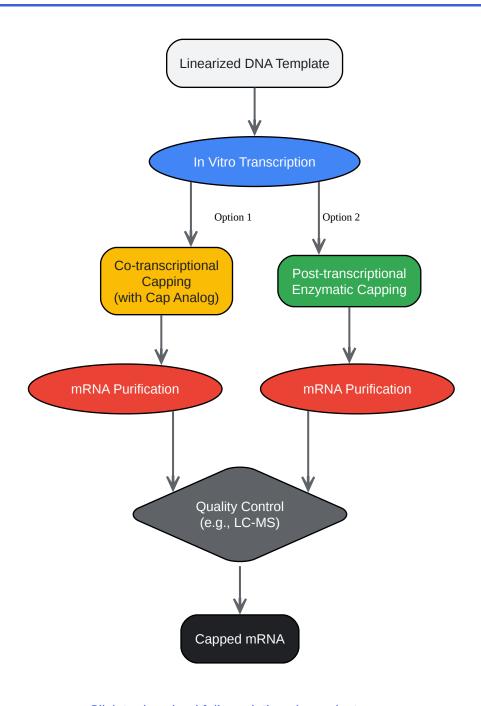


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Caption: The major pathways of eukaryotic mRNA decay.

# Experimental Workflow for In Vitro Transcription and Capping





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Caption: Workflow for in vitro transcription and capping of mRNA.

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